1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one
Overview
Description
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H11NO4 It is known for its unique chemical structure, which includes a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one typically involves the nitration of 2-hydroxy-5-methylacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, while the Friedel-Crafts acylation adds the propanone moiety. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and aluminum chloride as a catalyst for the acylation reaction .
Chemical Reactions Analysis
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with new carbon-carbon bonds.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like aluminum chloride .
Scientific Research Applications
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one: This compound has an isopropyl group instead of a nitro group, which affects its reactivity and applications.
1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one:
1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: This compound has a pyridinyl group, which can enhance its biological activity and specificity.
Properties
IUPAC Name |
1-(2-hydroxy-5-methyl-3-nitrophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-9(12)7-4-6(2)5-8(10(7)13)11(14)15/h4-5,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYZMXQAOPOQBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)C)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574195 | |
Record name | 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-40-4 | |
Record name | 1-(2-Hydroxy-5-methyl-3-nitrophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70978-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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